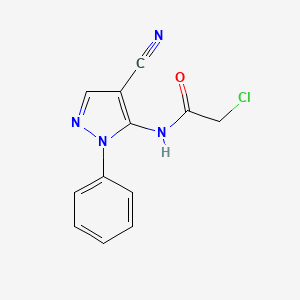

2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

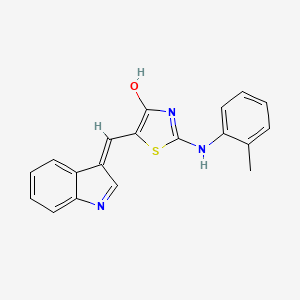

2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound with the molecular formula C12H9ClN4O . It is synthesized by the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoro-meth-yl)phen-yl]-1H-pyrazole-3-carbonitrile and 2-chloro-acetyl chloride .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoro-meth-yl)phen-yl]-1H-pyrazole-3-carbonitrile and 2-chloro-acetyl chloride . The exact process and conditions for this synthesis are not specified in the available literature .

Molecular Structure Analysis

The molecular structure of this compound features a five-membered pyrazole ring and a benzene ring. The dihedral angle between the pyrazole and benzene rings is 30.7° . The crystal structure features weak C-H⋯O and N-H⋯N interactions involving the carbonyl and cyano groups as acceptors .

Applications De Recherche Scientifique

Herbicide Action

Chloroacetamide derivatives, including alachlor and metazachlor, are utilized as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. Their mode of action involves the inhibition of fatty acid synthesis in target plants, demonstrating the utility of chloroacetamide compounds in agricultural chemistry (Weisshaar & Böger, 1989).

Optical Properties

Research on organic crystals containing acetamide structures, such as 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, has shown significant nonlinear optical properties. These findings indicate potential applications in photonic devices, like optical switches and modulators, highlighting the importance of acetamide derivatives in materials science (Castro et al., 2017).

Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which could be leveraged in medicinal chemistry and biochemistry for developing new therapeutic agents (Chkirate et al., 2019).

Biological Evaluation for Pharmacological Activities

The synthesis of novel compounds from chloroacetamide derivatives, including those with pyrazole rings, has been explored for pharmacological activities such as antioxidant, analgesic, and anti-inflammatory effects. These studies suggest the potential of chloroacetamide and pyrazole-acetamide derivatives in drug discovery and development (Nayak et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide is the insect ryanodine receptor (RyR) . The RyR is a type of calcium channel found in the membranes of cells, including muscle and neuron cells. It plays a crucial role in the regulation of calcium ion concentration within cells .

Mode of Action

This compound interacts with its target, the RyR, by binding to it . This binding can alter the normal functioning of the RyR, leading to changes in the calcium ion concentration within the cells .

Biochemical Pathways

The interaction of this compound with the RyR affects the calcium signaling pathway . This pathway is essential for various cellular processes, including muscle contraction, neuron signaling, and cell growth. Disruption of this pathway can lead to a variety of downstream effects, such as impaired muscle function and altered neuron activity .

Pharmacokinetics

For instance, it has a molecular weight of 260.68 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed in the body .

Result of Action

The binding of this compound to the RyR leads to changes in the calcium ion concentration within cells . This can result in various molecular and cellular effects, such as altered muscle contraction and neuron signaling . In insects, these effects can lead to paralysis and death, making this compound a potent insecticide .

Propriétés

IUPAC Name |

2-chloro-N-(4-cyano-2-phenylpyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c13-6-11(18)16-12-9(7-14)8-15-17(12)10-4-2-1-3-5-10/h1-5,8H,6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMOFSSKCYDHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2561226.png)

![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)

![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide](/img/structure/B2561229.png)

![5,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2561233.png)

![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2561237.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2561239.png)

![2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2561241.png)

![2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2561245.png)